Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 103573-39-3
VCID: VC21176135
InChI: InChI=1S/C17H23NO.C2H4O2/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;1-2(3)4/h6-9,17-18H,2-5,10-12H2,1H3;1H3,(H,3,4)/t17-;/m0./s1
SMILES: CC(=O)O.COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol

Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline

CAS No.: 103573-39-3

Cat. No.: VC21176135

Molecular Formula: C19H27NO3

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline - 103573-39-3

Specification

CAS No. 103573-39-3
Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
IUPAC Name acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Standard InChI InChI=1S/C17H23NO.C2H4O2/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;1-2(3)4/h6-9,17-18H,2-5,10-12H2,1H3;1H3,(H,3,4)/t17-;/m0./s1
Standard InChI Key NKMQWSHIZGWFCW-LMOVPXPDSA-N
Isomeric SMILES CC(=O)O.COC1=CC=C(C=C1)C[C@H]2C3=C(CCCC3)CCN2
SMILES CC(=O)O.COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Canonical SMILES CC(=O)O.COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator